MPNE
Description
MPNE refers to Microencapsulated Noni Fruit Extract derived from Morinda citrifolia (Noni), a tropical plant traditionally used for its medicinal properties. Microencapsulation enhances the stability, bioavailability, and controlled release of bioactive compounds in Noni, such as polyphenols, flavonoids, and polysaccharides . Recent studies have investigated its application as a feed additive in poultry to improve gut health, carcass quality, and growth performance. For example, this compound was tested in Sentul chickens at varying doses (125–375 mg/kg) and compared against zinc bacitracin, a common antibiotic growth promoter .
Properties
CAS No. |
49828-23-1 |
|---|---|
Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-methyl-4-(4-nitrophenoxy)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C16H17NO3S/c1-3-10-21-16-11-15(7-4-12(16)2)20-14-8-5-13(6-9-14)17(18)19/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
QESHFTYKFFOOPN-UHFFFAOYSA-N |
SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Other CAS No. |
49828-23-1 |
Synonyms |
4-methyl-3-(n-propylthio)phenyl 4-nitrophenyl ether MPNE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPNE typically involves the reaction of 4-nitrophenol with 4-methyl-3-(n-propylthio)phenol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
MPNE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of 4-nitrophenol and 4-methyl-3-(n-propylthio)phenol.
Scientific Research Applications
MPNE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MPNE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
MPNE vs. Zinc Bacitracin
Zinc bacitracin (P1) is a widely used antibiotic in animal feed to prevent infections and promote growth. However, due to concerns about antibiotic resistance, alternatives like this compound are being explored.
Key Findings :
This compound vs. Other Plant Extracts
While direct comparisons with other plant extracts (e.g., turmeric, garlic) are absent in the provided evidence, this compound’s microencapsulation technology offers distinct advantages:
- Stability: Microencapsulation protects bioactive compounds from degradation during feed processing and digestion, a limitation of non-encapsulated extracts .
- Dose Efficiency: this compound at 250 mg/kg achieved optimal results, suggesting lower effective doses compared to some non-encapsulated extracts requiring higher concentrations .
Research Findings and Data Tables
Table 1: Impact of this compound on Intestinal Villus Morphology in Sentul Chickens
| Treatment | Dose (mg/kg) | Villus Height (µm) | Villus Width (µm) |
|---|---|---|---|
| P0 (Basal diet) | 0 | 980 | 120 |
| P1 (Zinc bacitracin) | 50 | 1,150 | 135 |
| P2 (this compound) | 125 | 1,180 | 140 |
| P3 (this compound) | 250 | 1,232 | 145 |
| P4 (this compound) | 375 | 1,200 | 142 |
Notes:
Table 2: Carcass Quality Parameters
| Treatment | Carcass Yield (%) | Meat Quality Score (1–10) |
|---|---|---|
| P0 (Basal diet) | 72.5 | 6.8 |
| P1 (Zinc bacitracin) | 75.2 | 7.5 |
| P2 (this compound) | 76.1 | 7.6 |
| P3 (this compound) | 76.8 | 7.8 |
| P4 (this compound) | 75.9 | 7.7 |
Notes:
- This compound treatments (P2–P4) consistently outperformed P0 and matched or exceeded P1 in carcass yield .
Mechanistic Insights
This compound’s efficacy is attributed to:
Bioactive Compounds: Polyphenols in Noni reduce intestinal inflammation and oxidative stress, promoting gut health .
Microencapsulation : Ensures sustained release of active compounds, maximizing their interaction with gut tissues .
Antimicrobial Activity: Noni extracts inhibit pathogenic bacteria (e.g., E. coli) while preserving beneficial gut flora, a critical advantage over broad-spectrum antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
